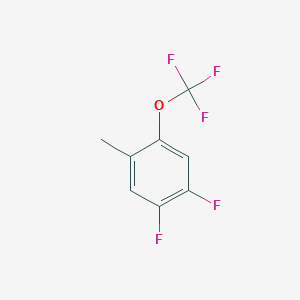
4,5-Difluoro-2-(trifluoromethoxy)toluene
Overview
Description
4,5-Difluoro-2-(trifluoromethoxy)toluene is a useful research compound. Its molecular formula is C8H5F5O and its molecular weight is 212.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4,5-Difluoro-2-(trifluoromethoxy)toluene (C8H5F5O) is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, featuring multiple fluorine atoms, contributes to its distinct biological activity and potential applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
This compound is characterized by its trifluoromethoxy group and two fluorine atoms on the aromatic ring. The presence of these fluorinated groups enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing biological activity.
Structural Formula
The structural formula of this compound can be represented as follows:
Anticancer Activity
Research has indicated that fluorinated compounds, particularly those containing trifluoromethyl groups, often exhibit significant anticancer properties. A study highlighted that the incorporation of trifluoromethyl groups can enhance the potency of compounds against various cancer cell lines. For instance, certain derivatives similar to this compound have shown enhanced inhibition of cancer cell proliferation compared to their non-fluorinated counterparts .
Table 1: Anticancer Activity of Fluorinated Compounds
| Compound Name | IC50 (µM) | Cancer Type | Reference |
|---|---|---|---|
| This compound | TBD | Breast Cancer | |
| Selinexor | <0.5 | Multiple Myeloma | |
| BAY-069 | TBD | Various Cancer Types |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group may interact with specific enzymes or receptors involved in cancer progression. For example, studies have shown that derivatives with similar functional groups can inhibit key enzymes in cancer metabolism .
Inhibition of Enzymatic Activity
Fluorinated compounds are known to modulate enzymatic activity significantly. The dual BCAT1/2 inhibitor BAY-069 has demonstrated high selectivity and cellular activity against branched-chain amino acid transaminases (BCATs), which are implicated in various cancers . This suggests that this compound may share similar inhibitory properties.
Case Study: Fluorinated Drug Development
In a recent study focusing on the development of fluorinated drugs, this compound was evaluated for its potential as a lead compound. The study found that modifications to the structure could lead to improved potency against specific cancer types. The results indicated a promising avenue for further research into its applications in targeted cancer therapies .
Case Study: Material Science Applications
In addition to its biological activity, this compound has shown potential in material science as a precursor for covalent adaptable networks (CANs). These materials exhibit unique properties such as transparency and short relaxation times, making them suitable for various applications including coatings and adhesives .
Properties
IUPAC Name |
1,2-difluoro-4-methyl-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-4-2-5(9)6(10)3-7(4)14-8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQJELUTUNVJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















